molecular formula C9H11NO2S B1335062 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 5936-58-3

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B1335062
CAS RN: 5936-58-3
M. Wt: 197.26 g/mol
InChI Key: WYOLDVOOOYZSJM-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (ATBC) is a heterocyclic aromatic compound belonging to the family of benzothiophenes. It is a white crystalline solid with a melting point of about 200°C and a water solubility of about 1.5 g/L. ATBC has been extensively studied for its potential applications in the field of medicinal chemistry, due to its ability to act as an inhibitor of certain enzymes and its possible role in the treatment of certain diseases.

Scientific Research Applications

Synthesis and Analysis of Derivatives

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a derivative of the main compound, is used as an acyclic precursor in synthesizing biologically active compounds. These derivatives, particularly azomethine derivatives, are of interest due to their cytostatic, antitubercular, and anti-inflammatory activities. Research has focused on optimizing synthesis methods and analyzing these substances through high-performance liquid chromatography (HPLC) for potential medical and pharmaceutical applications (Chiriapkin, Kodonidi, & Larsky, 2021).

Chemical Synthesis Techniques

In another study, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, closely related to the original compound, was synthesized chemoselectively. The process involved using Et3SiH/I2 as a reducing agent, and the synthesized compound was characterized using various spectroscopic techniques (Jayaraman, Sridharan, & Nagappan, 2010).

Exploration of Biological Activities

A study on ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives explored their conversion into various compounds with potential antimicrobial and non-steroidal anti-inflammatory properties. This research highlights the compound's role in synthesizing biologically active agents (Narayana, Ashalatha, Raj, & Kumari, 2006).

Antibacterial and Antifungal Properties

Research on thiophene-3-carboxamide derivatives, which are structurally similar to the main compound, demonstrated notable antibacterial and antifungal activities. The studies revealed interesting molecular properties, such as the presence of intramolecular hydrogen bonds, which contribute to their biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Novel Transformations in Chemical Synthesis

Research also delves into novel transformations of amino and carbonyl/nitrile groups in related thiophene compounds. This study provides insights into the synthesis of new chemical structures, demonstrating the versatility and potential for creating diverse biologically active compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOLDVOOOYZSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389324
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5936-58-3
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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